molecular formula C14H15Cl2N3O2S B5691413 2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide

2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide

Cat. No. B5691413
M. Wt: 360.3 g/mol
InChI Key: DCNQNCQQSZBZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide, commonly known as DTTA, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. DTTA is a thiazolylmethylacetamide derivative that has been studied for its pharmacological properties and biological activities.

Mechanism of Action

The mechanism of action of DTTA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. DTTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
DTTA has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DTTA can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in the inflammatory response, and inhibit the growth of certain viruses. In vivo studies have shown that DTTA can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using DTTA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a variety of assays and experiments. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for research on DTTA. One area of interest is its potential use as a water treatment agent, as it has been shown to effectively remove heavy metals and other contaminants from water. Another area of interest is its potential use in the development of new antitumor and anti-inflammatory drugs. Additionally, further studies are needed to fully understand the mechanism of action of DTTA and its potential applications in various fields.

Synthesis Methods

DTTA is synthesized by reacting 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride, which is then reacted with N-(2-dimethylaminoethyl)thiourea to form DTTA. The synthesis of DTTA has been optimized to achieve high yields and purity.

Scientific Research Applications

DTTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, DTTA has been investigated for its antitumor, anti-inflammatory, and antiviral properties. In agriculture, DTTA has been studied for its herbicidal and plant growth regulating activities. In environmental science, DTTA has been investigated for its potential use as a water treatment agent.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2S/c1-19(2)14-18-10(8-22-14)6-17-13(20)7-21-12-4-3-9(15)5-11(12)16/h3-5,8H,6-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNQNCQQSZBZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CS1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-YL]methyl}acetamide

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